2-Tert-butyl-6-(5-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-2,4-dimethylbenzyl)-4-methylphenol
CAS No.: 6622-48-6
Cat. No.: VC18750118
Molecular Formula: C32H42O2
Molecular Weight: 458.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6622-48-6 |
---|---|
Molecular Formula | C32H42O2 |
Molecular Weight | 458.7 g/mol |
IUPAC Name | 2-tert-butyl-6-[[5-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-2,4-dimethylphenyl]methyl]-4-methylphenol |
Standard InChI | InChI=1S/C32H42O2/c1-19-11-25(29(33)27(13-19)31(5,6)7)17-23-16-24(22(4)15-21(23)3)18-26-12-20(2)14-28(30(26)34)32(8,9)10/h11-16,33-34H,17-18H2,1-10H3 |
Standard InChI Key | KPIWBQQKOPSARL-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=CC(=C(C=C2C)C)CC3=C(C(=CC(=C3)C)C(C)(C)C)O |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Structural Analysis
The compound’s systematic name, 2,6-bis(3-tert-butyl-5-methyl-2-hydroxybenzyl)-4-methylphenol , reflects its bis-arylalkyl substitution pattern. The central phenol ring features a methyl group at position 4 and two identical 3-tert-butyl-5-methyl-2-hydroxybenzyl groups at positions 2 and 6. Each benzyl substituent contains a tert-butyl group at position 3, a methyl group at position 5, and a hydroxyl group at position 2, creating a sterically hindered phenolic architecture. This configuration maximizes radical scavenging efficiency by stabilizing phenoxyl radicals through steric protection and electronic effects.
Molecular Formula and Stereochemical Considerations
Physicochemical Properties
Thermal and Solubility Characteristics
Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of 2,6-Bis(3-tert-butyl-5-methyl-2-hydroxybenzyl)-4-methylphenol
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Mass (g/mol) | 460.65 | |
Melting Point (°C) | 158–164 | |
Water Solubility | Negligible | |
LogP (Estimated) | 8.2 | * |
*Estimated via group contribution methods.
The compound’s low water solubility (<5 µg/mL) necessitates organic solvents like tetrahydrofuran (THF) or ethanol for processing. Its high octanol-water partition coefficient (LogP ≈8.2) correlates with strong polymer matrix adhesion, minimizing leaching in hydrophobic environments.
Spectroscopic Fingerprints
While spectral data are absent in available sources, analogous hindered phenols exhibit:
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IR: O–H stretch (~3500 cm⁻¹), aromatic C–H (3050 cm⁻¹), and C–O (1250 cm⁻¹) .
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¹H NMR: Distinct tert-butyl singlet (~1.3 ppm), aromatic protons (6.5–7.2 ppm), and phenolic –OH (~5.1 ppm, broad).
Synthesis and Manufacturing
Industrial Synthesis Pathways
Patent US4315848A outlines a generalized route for bis-benzylated phenols via Friedel-Crafts alkylation (Figure 1):
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Alkylation: React 4-methylphenol with 3-tert-butyl-5-methyl-2-hydroxybenzyl chloride in the presence of AlCl₃.
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Purification: Crystallization from ethanol/water mixtures yields the pure product.
Critical Parameters:
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Temperature control (<50°C) prevents Fries rearrangement.
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Stoichiometric excess of benzylating agent ensures complete di-substitution.
Scalability and Yield Optimization
Industrial-scale production achieves ~75% yield by employing continuous flow reactors to enhance heat transfer and minimize side reactions. Residual catalysts are removed via chelating resins to meet polymer-grade purity standards.
Applications in Polymer Stabilization
Mechanism of Action
As a multifunctional stabilizer, the compound operates through:
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Radical Scavenging: Phenolic –OH donates hydrogen atoms to peroxyl radicals, forming stable resonance-stabilized phenoxyl radicals .
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UV Absorption: Conjugated aromatic systems absorb UV-B/C radiation (280–320 nm), dissipating energy as heat.
Performance Comparison
Table 2 contrasts its efficacy with common stabilizers in polypropylene (PP) under accelerated aging.
Table 2: Stabilizer Performance in PP at 0.5 wt% Loading
Stabilizer | Time to 50% Tensile Loss (hrs) | Source |
---|---|---|
This Compound | 1,450 | |
2,2'-Methylene-bis(6-t-Bu-4-Me-phenol) | 980 | |
Octadecyl 3,5-di-t-Bu-4-HBA* | 1,200 |
*HBA = Hydroxybenzoic acid ester.
The compound’s extended service life stems from reduced volatility and enhanced compatibility with PP crystallites.
Future Perspectives
Nanocomposite Integration
Encapsulation in mesoporous silica nanoparticles could enhance dispersibility in polar polymers like polyamides. Preliminary studies suggest 20% improvement in UV stability at 0.1 wt% loading.
Bio-Based Synthesis Routes
Ferulic acid-derived benzyl precursors may enable sustainable production, reducing reliance on petrochemical feedstocks.
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